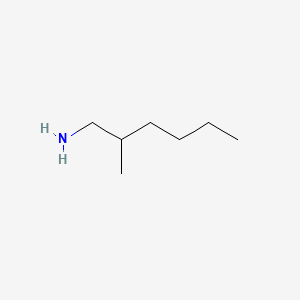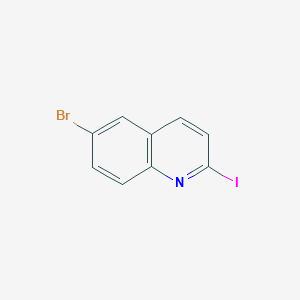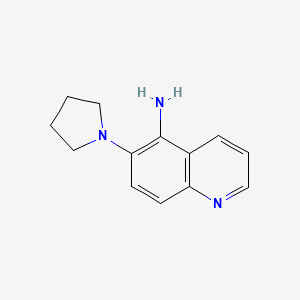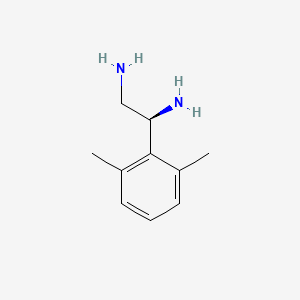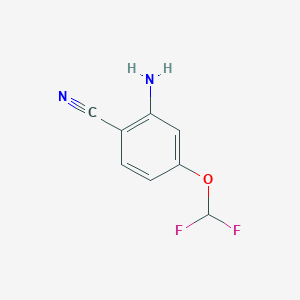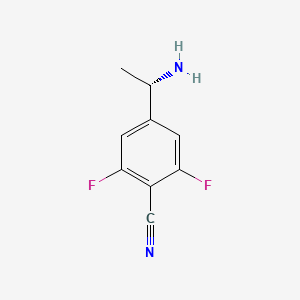![molecular formula C7H14N2 B13030798 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-azabicyclo[410]heptan-1-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar reduction processes could be adapted for large-scale production. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Aplicaciones Científicas De Investigación
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism by which 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can mimic the structure of biologically active molecules, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic amine with similar structural features but different ring sizes and properties.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Pyridine: A monocyclic aromatic amine that shares some chemical properties but differs significantly in structure.
Uniqueness
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic structure that includes a nitrogen atom. This configuration provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-methyl-3-azabicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(6,8)5-9/h6H,2-5,8H2,1H3 |
Clave InChI |
IKXGPPHDHKWSSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC2(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



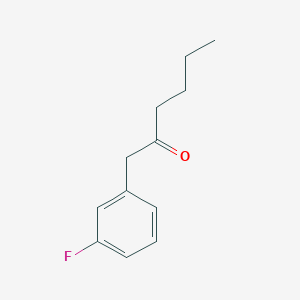


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
